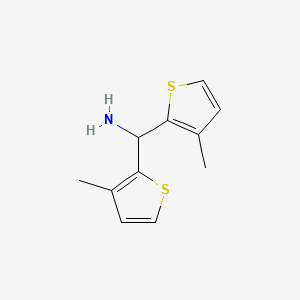

Bis(3-methylthiophen-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(3-methylthiophen-2-yl)methanamine: is an organic compound with the molecular formula C11H13NS2 It consists of two 3-methylthiophene rings attached to a central methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylthiophen-2-yl)methanamine typically involves the reaction of 3-methylthiophene with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis(3-methylthiophen-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, sulfide derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Bis(3-methylthiophen-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: Research has shown that derivatives of this compound exhibit anticonvulsant and antinociceptive activities . These properties make it a candidate for the development of new therapeutic agents for neurological disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mecanismo De Acción

The mechanism of action of Bis(3-methylthiophen-2-yl)methanamine and its derivatives involves interaction with voltage-gated sodium and calcium channels, as well as the gamma-aminobutyric acid transporter . These interactions modulate neuronal excitability and neurotransmitter release, contributing to its anticonvulsant and antinociceptive effects.

Comparación Con Compuestos Similares

3-Methylthiophene: A simpler analog with one thiophene ring, used in similar applications but with different reactivity.

Bis(thiophen-2-yl)methanamine: Lacks the methyl groups, leading to different electronic properties and reactivity.

3-Methylthiophene-2-methylamine: A related compound with a single thiophene ring and a methylamine group, used in organic synthesis and materials science.

Uniqueness: Bis(3-methylthiophen-2-yl)methanamine stands out due to the presence of two 3-methylthiophene rings, which enhance its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Actividad Biológica

Bis(3-methylthiophen-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylthiophen-2-carbaldehyde with appropriate amine reagents under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A2780 (ovarian cancer) and A2780cis (cisplatin-resistant ovarian cancer) cells. The compound showed a concentration-dependent effect, with IC50 values indicating effective inhibition at low micromolar concentrations.

| Cell Line | IC50 (μM) | Effect Description |

|---|---|---|

| A2780 | 0.5 | Significant reduction in cell viability |

| A2780cis | 1.0 | Moderate reduction in cell viability |

In these assays, this compound was compared to standard chemotherapeutics like cisplatin, demonstrating enhanced selectivity towards cancer cells over non-cancerous cell lines such as SV-80 lung fibroblasts .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis through caspase activation. Assays measuring caspase 3/7 activity revealed a significant increase in apoptotic markers in treated cells compared to controls. This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, although further research is necessary to quantify its efficacy and determine the mechanisms involved.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest potential applications in treating infections, particularly those caused by resistant strains .

Case Studies

One notable case study involved the administration of this compound in a murine model of ovarian cancer. Mice treated with the compound showed significantly reduced tumor sizes compared to control groups receiving no treatment or standard chemotherapy. Histological analysis confirmed decreased cellular proliferation and increased apoptotic cell populations in treated tumors .

Propiedades

IUPAC Name |

bis(3-methylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTQCIXKVNNLBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=C(C=CS2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.